molecular formula C12H10F3NS B11739736 [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11739736
M. Wt: 257.28 g/mol
InChI Key: NLVQDKLYQWEYBC-UHFFFAOYSA-N
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Description

[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both fluorinated phenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluorobenzyl chloride and 5-fluorothiophene-2-carbaldehyde.

    Formation of Intermediate: The 2,3-difluorobenzyl chloride is reacted with a suitable amine to form the intermediate [(2,3-difluorophenyl)methyl]amine.

    Coupling Reaction: The intermediate is then coupled with 5-fluorothiophene-2-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced amines.

    Substitution: The fluorine atoms on the phenyl and thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
  • [(2,3-Difluorophenyl)methyl][(5-chlorothiophen-2-yl)methyl]amine

Uniqueness

[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10F3NS

Molecular Weight

257.28 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C12H10F3NS/c13-10-3-1-2-8(12(10)15)6-16-7-9-4-5-11(14)17-9/h1-5,16H,6-7H2

InChI Key

NLVQDKLYQWEYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNCC2=CC=C(S2)F

Origin of Product

United States

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